N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide
Description
N'-Hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide is a substituted benzene derivative characterized by a hydroxycarboximidamide functional group (-C(=NH)NHOH) at position 1, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 3.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxy-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(9(10)11-12)8(5-6)13-2/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
KBPRMHQIMLRLID-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/O)/N)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide typically involves the reaction of 2-methoxy-4-methylbenzonitrile with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide derivative.
Industrial Production Methods
Industrial production of N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure is distinguished by its methoxy and methyl substituents on the benzene ring. Comparisons with analogs reveal key differences in substituent effects:
Physicochemical Properties
- Melting Point : Compound 28 () exhibits a melting point of 203–208°C, influenced by its bulky sulfonyl and trifluoromethyl groups, which enhance crystalline packing . In contrast, piperazinyl-substituted analogs () likely have lower melting points due to increased solubility in polar solvents.
- Spectroscopic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
